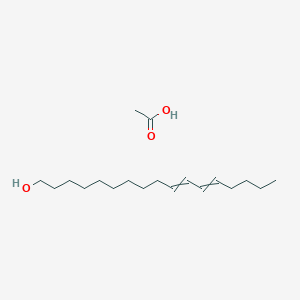
Acetic acid;heptadeca-10,12-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;heptadeca-10,12-dien-1-ol: is an organic compound with the molecular formula C19H34O2 It is a derivative of acetic acid and heptadeca-10,12-dien-1-ol, characterized by the presence of a long aliphatic chain with two double bonds at positions 10 and 12
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;heptadeca-10,12-dien-1-ol typically involves the esterification of heptadeca-10,12-dien-1-ol with acetic acid. The reaction is catalyzed by a mineral acid such as sulfuric acid and is carried out under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
Heptadeca-10,12-dien-1-ol+Acetic acidH2SO4Acetic acid;heptadeca-10,12-dien-1-ol+H2O
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts and solvents can be optimized to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Acetic acid;heptadeca-10,12-dien-1-ol can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The compound can be reduced using hydrogen gas in the presence of a metal catalyst such as palladium on carbon. This reaction can convert the double bonds into single bonds, yielding a saturated alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, where nucleophiles such as hydroxide ions can replace the acetic acid moiety, forming heptadeca-10,12-dien-1-ol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Saturated alcohols
Substitution: Heptadeca-10,12-dien-1-ol
Scientific Research Applications
Chemistry: Acetic acid;heptadeca-10,12-dien-1-ol is used as an intermediate in organic synthesis. Its unique structure makes it a valuable building block for the synthesis of complex molecules, including natural products and pharmaceuticals.
Biology: In biological research, this compound can be used as a model substrate to study enzyme-catalyzed reactions, particularly those involving esterases and lipases. Its long aliphatic chain and ester functional group make it an ideal candidate for such studies.
Medicine: The compound has potential applications in drug delivery systems. Its hydrophobic nature allows it to be incorporated into lipid-based drug carriers, enhancing the solubility and bioavailability of hydrophobic drugs.
Industry: In the industrial sector, this compound can be used as a surfactant or emulsifier in various formulations, including cosmetics and personal care products
Mechanism of Action
The mechanism of action of acetic acid;heptadeca-10,12-dien-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The ester functional group can undergo hydrolysis in the presence of esterases, releasing heptadeca-10,12-dien-1-ol and acetic acid. The long aliphatic chain can interact with lipid membranes, altering their fluidity and permeability. These interactions can modulate various cellular processes, including signal transduction and membrane transport.
Comparison with Similar Compounds
- Acetic acid;pentadeca-10,12-dien-1-ol
- Acetic acid;hexadeca-10,12,14-trien-1-ol
- Acetic acid;tetradeca-10,12-dien-1-ol
Comparison:
- Acetic acid;pentadeca-10,12-dien-1-ol: Similar structure with a shorter aliphatic chain. It may exhibit different physical properties, such as melting and boiling points, due to the difference in chain length.
- Acetic acid;hexadeca-10,12,14-trien-1-ol: Contains an additional double bond, which can affect its reactivity and stability. The presence of three double bonds can lead to different chemical behavior compared to acetic acid;heptadeca-10,12-dien-1-ol.
- Acetic acid;tetradeca-10,12-dien-1-ol: Has a shorter aliphatic chain and fewer double bonds. This compound may have different applications and reactivity profiles due to its simpler structure.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a useful model substrate in scientific research
Properties
CAS No. |
63025-07-0 |
|---|---|
Molecular Formula |
C19H36O3 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
acetic acid;heptadeca-10,12-dien-1-ol |
InChI |
InChI=1S/C17H32O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18;1-2(3)4/h5-8,18H,2-4,9-17H2,1H3;1H3,(H,3,4) |
InChI Key |
BMIFMVQSRDHWCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC=CCCCCCCCCCO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


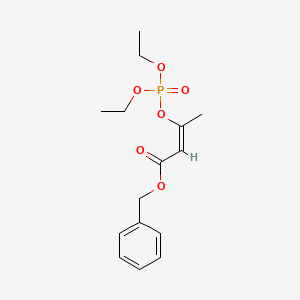

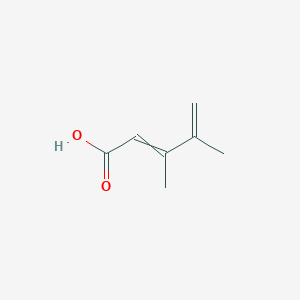
![1-Bromo-4-{[4-(heptyloxy)phenyl]ethynyl}benzene](/img/structure/B14498781.png)
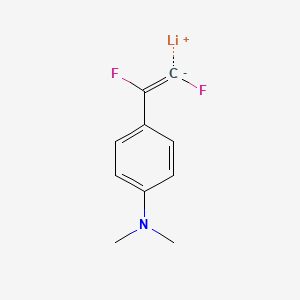
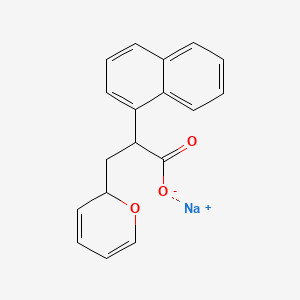
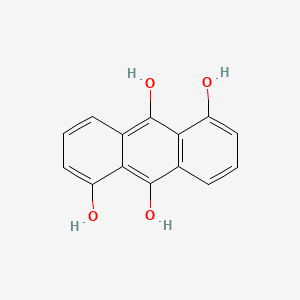
![6-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14498797.png)
acetic acid](/img/structure/B14498803.png)
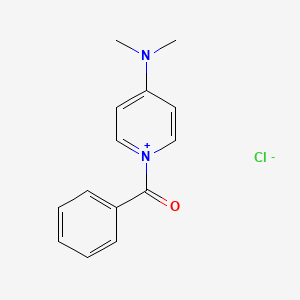
![11-[Butyl(dimethyl)stannyl]undecanoic acid](/img/structure/B14498808.png)



